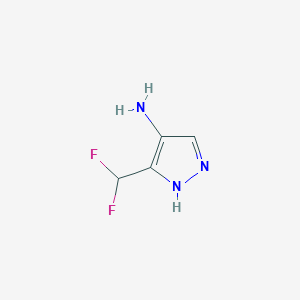

3-(Difluoromethyl)-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c5-4(6)3-2(7)1-8-9-3/h1,4H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVPMBLHRAAFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Importance of Pyrazole Heterocycles in Modern Organic Synthesis Research

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone of modern organic synthesis and medicinal chemistry. beilstein-journals.orgchemijournal.comstmjournals.com Their prevalence stems from a combination of synthetic accessibility and a wide spectrum of biological activities. nih.govmdpi.com The pyrazole (B372694) ring is a privileged structure, meaning it is a molecular framework that appears frequently in biologically active compounds. arkat-usa.org

The synthetic versatility of pyrazoles is a primary driver of their strategic importance. beilstein-journals.org Chemists have developed a multitude of methods for their preparation, offering control over substitution patterns on the ring. Key synthetic strategies include:

Cyclocondensation Reactions: The most traditional and widely used method involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.gov This approach, known as the Knorr pyrazole synthesis, is robust and allows for a wide variety of substituents.

[3+2] Cycloaddition Reactions: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or alkene. rsc.orgnih.govorganic-chemistry.org These reactions are often highly regioselective and provide access to pyrazoles that may be difficult to obtain through condensation methods. nih.gov

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single step to form complex products, offering high efficiency and atom economy. beilstein-journals.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles. beilstein-journals.org

Vilsmeier-Haack Reaction: This reaction is a versatile tool for the formylation of activated aromatic and heterocyclic rings, but it can also be employed to construct the pyrazole ring itself from suitable hydrazone precursors, yielding formyl-substituted pyrazoles. chemijournal.comarkat-usa.orgigmpublication.orgresearchgate.net

The pyrazole nucleus serves as a crucial building block for a diverse array of functional molecules. Its derivatives have demonstrated a remarkable range of applications, acting as pharmaceuticals, agrochemicals, and advanced materials. stmjournals.com In medicinal chemistry, pyrazole-containing compounds are known for their anti-inflammatory, antimicrobial, and anticancer properties. chemijournal.com Similarly, in agrochemistry, they form the core of many successful fungicides and pesticides. mdpi.comresearchgate.net The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

Table 1: Key Synthetic Methodologies for Pyrazole Rings

| Synthesis Method | Reactants | Key Features |

|---|---|---|

| Knorr Cyclocondensation | 1,3-Dicarbonyl compounds + Hydrazines | Traditional, robust, versatile. nih.gov |

| [3+2] Cycloaddition | Diazo compounds + Alkynes/Alkenes | High regioselectivity, access to complex pyrazoles. rsc.orgnih.gov |

| Multicomponent Reactions | ≥ 3 starting materials | High efficiency, atom economy, complexity in one step. beilstein-journals.orgbeilstein-journals.org |

| Vilsmeier-Haack Reaction | Hydrazones + Vilsmeier reagent | Yields formyl-substituted pyrazoles. igmpublication.orgresearchgate.net |

The Role of Fluorine in Modifying Chemical Properties and Reactivity for Advanced Research Applications

The introduction of fluorine into organic molecules is a powerful strategy in modern chemical design, particularly in the development of pharmaceuticals and agrochemicals. olemiss.edu Fluorine, being the most electronegative element, imparts unique properties to a molecule that are not achievable with other halogens. olemiss.edu Its small van der Waals radius, which is comparable to that of a hydrogen atom, means it can often be substituted for hydrogen without introducing significant steric hindrance. olemiss.edu

The profound effects of fluorine substitution on a molecule's physicochemical properties include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a site of metabolic attack with fluorine can block oxidative metabolism by enzymes, thereby increasing the molecule's stability and bioavailability. olemiss.edu

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons or decrease the basicity of adjacent functional groups, such as amines. olemiss.edu This modulation can affect a molecule's solubility, membrane permeability, and binding interactions.

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with biological targets, such as orthogonal multipolar interactions (e.g., C–F···C=O). These interactions, distinct from classical hydrogen bonds, can enhance the binding affinity and selectivity of a ligand for its target protein.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to electrostatic interactions and hyperconjugation, which can pre-organize the molecule for optimal binding.

The difluoromethyl group (CHF2), as present in 3-(difluoromethyl)-1H-pyrazol-4-amine, is of particular interest. It acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for a hydroxyl or thiol group, but with greater metabolic stability. The strategic placement of this group on the pyrazole (B372694) ring is a key design element in many advanced chemical entities.

Table 2: Comparative Properties of Fluorine and Hydrogen

| Property | Fluorine (F) | Hydrogen (H) |

|---|---|---|

| Van der Waals Radius | 1.47 Å | 1.20 Å |

| Pauling Electronegativity | 3.98 | 2.20 |

| Bond Energy (C-X) | C-F: ~485 kJ/mol | C-H: ~413 kJ/mol |

Data sourced from multiple chemical literature sources. olemiss.edu

Overview of Research Trajectories for Fluorinated Aminopyrazole Systems

Reactivity Profiles of the 4-Amino Group

The 4-amino group is a primary site for various chemical transformations, including acylation, condensation, and cyclization reactions.

The 4-amino group of pyrazole derivatives readily undergoes acylation with various acylating agents to form the corresponding amides. This reaction is of significant industrial importance, as the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group is a key component in a number of commercial fungicides. mdpi.comresearchgate.net The general scheme for the acylation of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine to produce N-substituted carboxamides is a common synthetic route. mdpi.comresearchgate.netnih.gov

For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized by acylating various substituted anilines. mdpi.comresearchgate.net The reaction typically involves the use of an acylating agent like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the presence of a base such as triethylamine (B128534) (TEA) in a suitable solvent like dichloromethane (B109758) (CH2Cl2). mdpi.comresearchgate.net The reaction proceeds under mild conditions, often at 0 °C to room temperature. mdpi.comresearchgate.net

A variety of acylating agents can be employed, leading to a diverse range of amide products. The reaction conditions can be optimized by considering factors like the solvent, reaction time, and the stoichiometry of the reactants. researchgate.net In some cases, the reaction can be performed under solvent-free conditions. researchgate.netmdpi.com

Table 1: Examples of Acylation Reactions of Pyrazole Derivatives

| Amine Reactant | Acylating Agent | Product | Reference |

| 2-Aminobenzenethiol | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | N-(2-(Benzo[d]thiazol-2-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | mdpi.com |

| Substituted Anilines | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Various N-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | mdpi.comresearchgate.net |

| 4-Aminophenol | Acetic Anhydride (B1165640) | N-(Acetyl)-4-hydroxyaniline | rsc.org |

| 4-Bromoaniline | Acetic Anhydride | 4-Bromoacetanilide | mdpi.com |

The mechanism of acylation of aminopyrazoles generally proceeds through a nucleophilic substitution pathway. nih.gov The amino group of the pyrazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. mdpi.com The reaction is often catalyzed by a base, which deprotonates the amino group, increasing its nucleophilicity.

In the case of using an acid anhydride as the acylating agent, the reaction can proceed through two possible pathways. In one pathway, the amino group directly attacks one of the carbonyl carbons of the anhydride. Alternatively, an acid catalyst can protonate a carbonyl group of the anhydride, making it more electrophilic and susceptible to nucleophilic attack. mdpi.com The formation of an N-acylated azole intermediate is a key step in azole-catalyzed acylation reactions. nih.gov

The efficiency of the acylation can be influenced by the electronic properties of both the aminopyrazole and the acylating agent. Electron-donating groups on the pyrazole ring can enhance the nucleophilicity of the amino group, while electron-withdrawing groups on the acylating agent can increase the electrophilicity of the carbonyl carbon.

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). operachem.commasterorganicchemistry.com This reaction is typically reversible and often requires acid or base catalysis and the removal of water to drive the equilibrium towards the product side. operachem.com

For example, the condensation of an aldehyde with an amine like 2-aminobenzenethiol is a key step in the synthesis of certain heterocyclic compounds. mdpi.com Similarly, aminopyridines can be protected as the corresponding benzaldehyde (B42025) imine prior to further reactions. mdpi.com The formation of imines is a versatile transformation that can be used to introduce a variety of substituents onto the pyrazole scaffold.

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction conditions, such as the choice of solvent and catalyst, can be optimized to achieve high yields of the desired imine. operachem.com

The 4-amino group of this compound can participate in cycloaddition and ring-annulation reactions to construct fused heterocyclic systems. These reactions are valuable for the synthesis of complex molecules with potential biological activity. For instance, pyrazolo[3,4-d]pyrimidines and other fused pyrazole derivatives have been synthesized through various cyclization strategies. journalijar.commdpi.com

One common approach involves the reaction of an aminopyrazole with a bifunctional electrophile, leading to the formation of a new ring fused to the pyrazole core. For example, the reaction of an aminopyrazole with a β-ketoester can lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.gov The synthesis of fused pyrazoles can also be achieved through intramolecular cyclization reactions. sci-hub.se

These reactions significantly expand the chemical space accessible from this compound, allowing for the creation of a wide range of novel heterocyclic structures. longdom.org

Acylation Reactions and Amide Formation

Chemical Behavior of the Pyrazole Nucleus in Substituted Systems

The pyrazole ring itself is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of substitution is influenced by the existing substituents on the ring.

The pyrazole ring is generally susceptible to electrophilic attack. The presence of substituents on the ring directs the position of the incoming electrophile. In the case of pyrazole itself, electrophilic substitution preferentially occurs at the C4 position due to its higher electron density compared to the C3 and C5 positions. youtube.com

For substituted pyrazoles like this compound, the directing effects of the existing substituents must be considered. The amino group at the C4 position is a strong activating group and an ortho-, para-director. pressbooks.pub However, since the ortho positions (C3 and C5) are already substituted, its directing influence is primarily on the reactivity of the ring. The difluoromethyl group at the C3 position is an electron-withdrawing group and would be expected to be a meta-director, deactivating the ring towards electrophilic substitution. lumenlearning.comlibretexts.org

Nucleophilic Reactivity

The nucleophilic character of this compound is primarily centered on the 4-amino group and the nitrogen atoms of the pyrazole ring.

The 4-amino group is a key site for various chemical transformations, readily participating in reactions with electrophiles. A significant and widely documented reaction is the acylation of the amino group to form pyrazole-4-carboxamides. This transformation is a cornerstone in the synthesis of numerous commercially successful fungicides, known as succinate dehydrogenase inhibitors (SDHIs). mdpi.comresearchgate.net In these syntheses, the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is activated, often as a carbonyl chloride, and then reacted with a variety of substituted anilines. mdpi.comresearchgate.net Similarly, the 4-amino group of this compound is expected to react as a potent nucleophile with various acylating agents to yield the corresponding N-acylated derivatives.

The pyrazole ring itself contains two nitrogen atoms, each with distinct reactivity. The N1 nitrogen is a pyrrole-type nitrogen, while the N2 nitrogen is a pyridine-type. The N1 proton is acidic and can be removed by a base, allowing for N-alkylation or other substitutions at this position. imperial.ac.uk Theoretical studies on pyrazole derivatives indicate that alkylation reactions preferentially occur at the N2 atom. researchgate.net The nucleophilic substitution of groups on the pyrazole ring, such as a chlorine atom, is also a common transformation in the synthesis of pyrazole derivatives. mdpi.comsemanticscholar.org

The nucleophilic reactivity of the amine and the pyrazole nitrogens is modulated by the electronic effects of the substituents on the ring. The difluoromethyl group at C3 exerts a strong electron-withdrawing effect, which reduces the electron density of the pyrazole ring and the 4-amino group, thereby decreasing their nucleophilicity compared to non-fluorinated analogues. Conversely, this electron-withdrawing nature enhances the acidity of the N1 proton. imperial.ac.uk

Table 1: Representative Nucleophilic Reactions on the Pyrazole-4-Amine Scaffold

| Reactant | Reagent | Product Type | Reaction Description |

| 4-Amino-3,5-diphenyl-1H-pyrazole | Alkylating agents | N-substituted 4-amino-pyrazoles | Synthesis of N-methyl, N-ethyl, and N,N-dimethyl derivatives of 4-amino-3,5-diphenyl-1H-pyrazole-1-ethanol. nih.gov |

| 2-Aminobenzenethiol | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | N-(2-(Benzo[d]thiazol-2-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Acylation of an amino group to form a key intermediate, followed by intramolecular cyclization. researchgate.net |

| Substituted Anilines | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | N-Aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Acylation of various substituted anilines to produce a range of fungicide candidates. mdpi.comnih.gov |

| Methylamine | 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Regioselective nucleophilic substitution of a chlorine atom on a fused pyrimidine (B1678525) ring. mdpi.com |

Transformations and Stability of the Difluoromethyl Moiety

The difluoromethyl (CF2H) group is a critical pharmacophore that significantly influences the properties of the molecule. Its stability and potential for transformation are key chemical considerations.

The CF2H group is generally considered to be metabolically robust and chemically stable under many reaction conditions, which is a primary reason for its incorporation into agrochemicals and pharmaceuticals. acs.org The carbon-fluorine bonds are exceptionally strong, making the cleavage of fluorine atoms difficult. However, the stability can be influenced by the electronic environment. For instance, studies on N-CHF2 moieties have suggested they may be less hydrolytically stable than their N-CF3 counterparts because the CHF2 group is less electron-withdrawing, making the nitrogen lone pair more available and potentially increasing its basicity, which could facilitate elimination pathways. acs.org

The C-H bond within the difluoromethyl group possesses a degree of acidity due to the strong electron-withdrawing effect of the two fluorine atoms. rsc.org This allows the CF2H group to act as a hydrogen bond donor, a property that can be crucial for binding to biological targets like enzymes. rsc.orgnih.gov While this acidity does not typically lead to instability under normal conditions, it implies that the proton could be abstracted by a sufficiently strong base.

Influence of the Difluoromethyl Group on Adjacent Functionalization

The difluoromethyl group exerts a profound electronic influence on the reactivity of the adjacent functional groups and the pyrazole ring itself. As a potent electron-withdrawing group, it deactivates the aromatic system towards electrophilic substitution while activating it towards nucleophilic attack.

This deactivating effect reduces the nucleophilicity of the 4-amino group. While the amine remains reactive enough to undergo crucial reactions like acylation, the reaction rates and conditions may need to be adjusted compared to pyrazoles bearing electron-donating groups. mdpi.comresearchgate.net Similarly, the basicity of the pyridine-like N2 atom is reduced. imperial.ac.uk

Conversely, the electron-withdrawing nature of the CF2H group increases the acidity of the N1-H proton of the pyrazole ring, making it easier to deprotonate. This facilitates N1-alkylation and other substitution reactions at this position under basic conditions. This effect is analogous to observations in other heterocyclic systems where electron-withdrawing groups decrease the nucleophilicity of the ring system. For example, the introduction of a CF2COPh group onto a pyridine (B92270) ring makes the remaining positions less nucleophilic and less prone to further functionalization. nih.govresearchgate.net

Chemical Modifications and Derivatization at the Difluoromethyl Position

Direct chemical modification of the difluoromethyl group on an aromatic ring is challenging and less common than functionalization at other sites of the molecule. The high strength of the C-F bonds makes them very resistant to cleavage.

The most plausible route for derivatization would involve the deprotonation of the acidic C-H bond within the CF2H group. This would require a strong base to generate a difluoromethyl anion, which could then theoretically react with an electrophile. However, such reactions are not widely reported for 3-(difluoromethyl)pyrazoles and would likely require harsh conditions that could affect other functional groups in the molecule.

Most synthetic strategies focus on introducing the difluoromethyl group into the pyrazole ring using a building block approach rather than modifying it after it has been installed. researchgate.netgoogle.com This involves reacting a precursor pyrazole with a reagent that already contains the CF2H moiety. For example, difluoroacetohydrazonoyl bromides have been used as building blocks for constructing CF2H-substituted pyrazoles through cycloaddition reactions. researchgate.net This highlights that, in practice, the difluoromethyl group is often treated as a stable, unreactive entity during subsequent synthetic manipulations of the molecule.

Computational and Theoretical Investigations of 3 Difluoromethyl 1h Pyrazol 4 Amine and Its Derivatives

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for investigating the structural and electronic properties of molecules. These methods provide detailed insights that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly useful for elucidating complex reaction mechanisms. For pyrazole-containing compounds, DFT calculations at levels like B3LYP/6-31G(d) or M06-2X/6-31g(d,p) are employed to map out the potential energy surface of a reaction. mdpi.comnih.gov This allows researchers to identify transition states, intermediates, and the most favorable reaction pathways. For instance, in the synthesis of pyrazole (B372694) derivatives, DFT can be used to understand the regioselectivity of cycloaddition reactions or the energetics of substituent modifications. mdpi.com While specific DFT studies on the reaction mechanisms involving the parent compound 3-(Difluoromethyl)-1H-pyrazol-4-amine are not extensively documented in the reviewed literature, the principles are widely applied to its analogs. For example, DFT has been used to study the synthesis of tetrasubstituted pyrrolidines from imines, a process that can be mechanistically complex. mdpi.com

DFT is also a powerful tool for predicting the reactivity and selectivity of molecules. By calculating various molecular descriptors, researchers can gain insight into a molecule's chemical behavior. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔEg) is an indicator of chemical stability; a larger gap suggests lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.govnih.gov For pyrazole derivatives, MEP analysis can pinpoint the atoms most likely to engage in hydrogen bonding or react with other molecules. nih.gov For example, in studies of similar pyrazole compounds, MEP analysis has shown that amide and nitro groups often represent centers for electrophilic attacks. nih.gov

These calculations allow for the in silico screening of derivatives of this compound to predict how different substituents will affect their reactivity and selectivity in various chemical transformations.

In Silico Modeling for Structure-Property Relationship Analysis

In silico modeling encompasses a range of computational techniques that aim to establish relationships between a molecule's structure and its physical, chemical, or biological properties.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgnih.govmdpi.com These models are essential in drug discovery and agrochemical research for predicting the activity of untested compounds. nih.govnih.gov

A specific 3D-QSAR method, Topomer Comparative Molecular Field Analysis (Topomer CoMFA), has been successfully applied to derivatives of this compound. In a study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, a Topomer CoMFA model was developed to understand the structural requirements for antifungal activity. mdpi.com This model provides contour maps that visualize the regions around the molecule where steric and electrostatic properties are correlated with biological activity. Such models can guide the synthesis of new derivatives with potentially enhanced potency. mdpi.comresearchgate.net

| QSAR Model Parameter | Description |

| Predictor Variables (X) | Consist of physico-chemical properties or theoretical molecular descriptors of chemicals. wikipedia.org |

| Response Variable (Y) | Could be a biological activity of the chemicals, such as IC50 or EC50 values. wikipedia.org |

| Training Set | A set of molecules with known structures and activities used to build the model. |

| Test Set | An independent set of molecules used to validate the predictive power of the model. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is crucial for understanding the mechanism of action of bioactive compounds and for structure-based drug design.

For derivatives of this compound, molecular docking studies have been instrumental. For example, a derivative, N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, was docked into the active site of its target protein, succinate (B1194679) dehydrogenase (SDH). nih.gov The results predicted its binding orientation and helped to explain its high inhibitory activity. nih.gov Docking studies on other pyrazole derivatives have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding to various protein targets, including tyrosine kinases and protein kinases. nih.gov

Table 1: Example of Molecular Docking Results for a Pyrazole Derivative Based on findings for N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide and its target.

| Parameter | Finding | Reference |

| Target Protein | Succinate Dehydrogenase (SDH) | nih.gov |

| Predicted Interaction | Binding within the active site of the target protein. | nih.gov |

| Significance | The predicted binding orientation correlates with the observed high in vitro inhibitory activity against the target. | nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and changes conformation. nih.gov

These simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This information is critical because a molecule's biological activity often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. By simulating the molecule in different environments (e.g., in water or a lipid bilayer), researchers can understand how the solvent affects its conformational preferences. While specific MD simulation studies focused solely on this compound are not prevalent in the literature, this technique is widely applied to understand the flexibility of drug-like molecules and their interactions with biological targets. nih.gov

Advanced Applications in Organic Synthesis: 3 Difluoromethyl 1h Pyrazol 4 Amine As a Synthetic Building Block

Integration into Complex Molecular Architectures

The utility of 3-(Difluoromethyl)-1H-pyrazol-4-amine as a synthetic building block lies in the inherent reactivity of its 4-amino group. This functional group serves as a versatile handle for introducing the difluoromethylpyrazole moiety into larger, more intricate molecular structures. As a primary amine, it can readily participate in a wide array of fundamental organic reactions, including amide bond formation, reductive amination, and diazotization, allowing for its covalent linkage to various substrates.

Furthermore, the pyrazole (B372694) ring system itself, substituted with the strongly electron-withdrawing difluoromethyl group, provides a stable and predictable scaffold. The amine at the C4 position, adjacent to the difluoromethyl-bearing carbon, can act as a potent nucleophile, enabling its use in the construction of new heterocyclic rings fused to the pyrazole core. This dual functionality—the ability to act as a simple amine for linear chain extension and as a binucleophile for ring-forming reactions—makes it a powerful tool for medicinal chemists aiming to create novel compounds with tailored properties. The incorporation of this pyrazole derivative can significantly influence the physicochemical properties of the final molecule, such as its lipophilicity, metabolic stability, and binding interactions with biological targets.

Precursor for the Synthesis of Fused Polycyclic Heterocycles

A primary application of aminopyrazoles in organic synthesis is their use as foundational units for building fused heterocyclic systems. researchgate.net These annulated structures are of significant interest due to their prevalence in biologically active compounds. This compound is an ideal precursor for such syntheses, as the 4-amino group and the adjacent ring nitrogen (N1) can act in concert as a 1,3-binucleophile in cyclocondensation reactions. researchgate.net

Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds

The synthesis of the pyrazolo[1,5-a]pyrimidine core is a classic and highly valuable transformation of aminopyrazoles. researchgate.net This fused bicyclic system is a privileged scaffold in drug discovery. The general and widely applied method for its construction involves the reaction of a 3-aminopyrazole (B16455) (which exists in tautomeric equilibrium with 5-aminopyrazole) with a 1,3-dicarbonyl compound or its synthetic equivalent. organic-chemistry.orgorganic-chemistry.org

In this context, this compound can react with various 1,3-diketones under acidic or thermal conditions. The reaction proceeds via an initial condensation between the exocyclic amino group and one of the carbonyls, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. The substitution pattern on the resulting pyrimidine (B1678525) ring can be precisely controlled by selecting the appropriate diketone.

| Reactant A | Reactant B | Product | Description |

|---|---|---|---|

this compound

this compound

|  3-(Difluoromethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

3-(Difluoromethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

| This reaction exemplifies the standard cyclocondensation to form the pyrazolo[1,5-a]pyrimidine scaffold. The substitution on the pyrimidine ring (5,7-dimethyl) is derived directly from the acetylacetone starting material. |

Other Annulated Pyrazole Systems

Beyond the pyrazolo[1,5-a]pyrimidines, the reactivity of this compound allows for its use in synthesizing other important fused heterocycles. A notable example is the formation of pyrazolo[3,4-b]pyridines . These scaffolds are also prominent in medicinal chemistry and are typically accessed through the condensation of 5-aminopyrazoles with various carbonyl compounds. nih.gov

For instance, a Friedländer-type annulation can be employed, where the aminopyrazole reacts with a β-ketoester or a 1,3-diketone under specific conditions to form the fused pyridine (B92270) ring. The reaction involves the formation of an enamine intermediate followed by cyclization and dehydration. The versatility of this approach allows for the introduction of diverse substituents onto the newly formed pyridine ring, enabling fine-tuning of the molecule's properties.

| Reactant A | Reactant B | Product | Description |

|---|---|---|---|

this compound

this compound

|  Ethyl Acetoacetate (a β-ketoester)

Ethyl Acetoacetate (a β-ketoester)

|  3-(Difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

3-(Difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

| This reaction illustrates the construction of the pyrazolo[3,4-b]pyridine system. The reaction with a β-ketoester typically leads to a pyridinone product, a common structural motif in pharmacologically active compounds. |

Contributions to the Field of Fluorine Chemistry and Heterocyclic Building Blocks

The compound this compound makes a significant contribution to two key areas of modern organic chemistry: fluorine chemistry and the development of heterocyclic building blocks.

The introduction of fluorine into organic molecules is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The difluoromethyl (CHF2) group, in particular, is of high interest. It can serve as a bioisosteric replacement for hydroxyl or thiol groups and can act as a hydrogen bond donor, properties that can be crucial for a molecule's biological activity. The synthesis and utilization of compounds like this compound provide chemists with a direct route to incorporate this valuable fluorinated motif.

As a functionalized heterocycle, it belongs to the important class of fluorinated pyrazoles, which are recognized for their utility as building blocks in medicinal and materials chemistry. nih.gov The presence of the reactive amino group allows for its straightforward incorporation into larger structures, making it a more advanced and versatile synthon than simpler, unfunctionalized fluorinated pyrazoles. The availability of such building blocks is critical for the rapid exploration of chemical space in drug discovery and agrochemical research, enabling the synthesis of novel and potentially more effective compounds.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Efficient Synthetic Routes

The synthesis of complex heterocyclic compounds is increasingly guided by the principles of green and sustainable chemistry, which prioritize efficiency, safety, and minimal environmental impact. nih.gov For fluorinated pyrazoles like 3-(difluoromethyl)-1H-pyrazol-4-amine, future research is geared towards developing synthetic pathways that are not only high-yielding but also atom-economical and environmentally benign. nih.gov

A significant advancement in this area is the development of one-pot multicomponent reactions. nih.gov These reactions, which combine multiple starting materials in a single reaction vessel to form a complex product, reduce waste by minimizing intermediate purification steps and often proceed under milder conditions. nih.gov A notable example is the one-pot synthesis of 5-alkyl/hetaryl-4-amino-3-(polyfluoroalkyl)pyrazoles. researchgate.netosi.lv This protocol utilizes readily available lithium 3-polyfluoroalkyl-1,3-diketonates and sodium nitrite (B80452) as starting materials, followed by cyclization with hydrazine (B178648) hydrate (B1144303) and subsequent reduction of the 4-nitroso intermediate. researchgate.netosi.lv This method offers a significant improvement over traditional multi-step syntheses by saving time, reagents, and reducing waste. researchgate.net

Future research will likely focus on adapting such one-pot strategies specifically for the difluoromethyl analogue and exploring greener alternatives. Key areas of development include:

Catalysis: The use of recyclable, non-toxic catalysts, such as novel nano-catalysts, is a promising avenue. nih.gov For instance, a nano copper catalyst immobilized on a modified layered double hydroxide (B78521) has shown high efficiency in synthesizing 5-amino-1H-pyrazole-5-carbonitrile derivatives in an eco-friendly water/ethanol solvent system. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound assistance are being explored to accelerate reaction times and improve yields, often under solvent-free or aqueous conditions, thereby reducing energy consumption and the use of hazardous organic solvents. nih.gov

Scalability and Cost-Effectiveness: Drawing inspiration from industrial syntheses of related compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), future routes will aim for scalability. thieme.de Innovations such as using the final product as a phase-transfer catalyst to improve reaction efficiency demonstrate the kind of process optimization that will be crucial for large-scale, sustainable production. thieme.de

The table below summarizes various green chemistry approaches applicable to the synthesis of pyrazole (B372694) derivatives.

| Green Chemistry Approach | Description | Advantages | Relevant Compounds |

| One-Pot Multicomponent Reactions | Multiple reactants are combined in a single step to form a complex product. researchgate.netosi.lv | Reduces solvent use, waste, and reaction time; improves atom economy. researchgate.net | 5-Alkyl/hetaryl-4-amino-3-(polyfluoroalkyl)pyrazoles researchgate.netosi.lv |

| Green Solvents | Use of environmentally benign solvents like water or ethanol. nih.gov | Reduces toxicity and environmental impact. | 5-Amino-1H-pyrazole-5-carbonitriles nih.gov |

| Alternative Energy Sources | Application of microwave or ultrasound energy to drive reactions. nih.gov | Shorter reaction times, higher yields, reduced energy consumption. nih.gov | Pyrano[2,3-c]pyrazole derivatives nih.gov |

| Novel Catalysis | Employment of recyclable and efficient catalysts, such as nano-catalysts. nih.gov | Catalyst reusability, mild reaction conditions, high selectivity. nih.gov | 5-Amino-1H-pyrazole-5-carbonitriles nih.gov |

Exploration of Unconventional Reactivity Patterns

The unique electronic properties of the difluoromethyl (–CF₂H) group, coupled with the versatile reactivity of the aminopyrazole scaffold, open avenues for exploring novel chemical transformations. rsc.orgnumberanalytics.com The –CF₂H group is often considered a bioisostere of hydroxyl or thiol groups, but its reactivity extends beyond simple mimicry. scienceopen.com

Future research is expected to delve into reactivity patterns that are not typical for standard pyrazole systems. Key areas of exploration include:

Activation of the Difluoromethyl Group: The C-H bond in the –CF₂H group, while generally stable, can be activated under specific conditions. Research has shown that difluoromethyl groups can be deprotonated to form nucleophilic difluoromethyl anions (Ar–CF₂⁻). acs.org This strategy transforms the usually inert group into a reactive synthon capable of forming new carbon-carbon bonds with a wide range of electrophiles, a powerful tool for creating complex benzylic difluoromethylene linkages. acs.org Another pathway involves the generation of a difluoromethyl radical (•CF₂H), which can participate in various addition and cross-coupling reactions. rsc.orgmdpi.com The electrophilicity of the •CF₂H radical can direct it to react with electron-rich positions on aromatic nuclei. mdpi.com

Modulation of Pyrazole Ring Reactivity: The aminopyrazole core possesses multiple nucleophilic centers, including the two ring nitrogens, the exocyclic amino group, and the C4 carbon, which can lead to complex reaction outcomes. researchgate.netuzh.ch The strongly electron-withdrawing nature of the –CF₂H group at the C3 position is expected to significantly influence the electron distribution and, consequently, the regioselectivity of reactions. For instance, in electrophilic substitution reactions, the –CF₂H group would deactivate the pyrazole ring, but the directing effects of the amino group at C4 and the interplay between all substituents could lead to unusual substitution patterns.

Novel Cycloaddition Reactions: Aminopyrazoles are valuable precursors for synthesizing fused heterocyclic systems. nih.gov The electronic modifications induced by the –CF₂H group could alter the typical reaction pathways with bidentate electrophiles, potentially leading to the formation of novel pyrazolo-fused heterocycles that are not accessible from non-fluorinated analogues. acs.org

Synergistic Applications of Computational and Experimental Methodologies

The integration of computational chemistry with experimental work has become an indispensable tool in modern chemical research, accelerating discovery and providing deep mechanistic insights. eurasianjournals.com For a molecule like this compound, this synergy is crucial for predicting its properties and guiding its synthetic and applicative development.

Density Functional Theory (DFT) is a particularly powerful quantum mechanical method used to model and predict various molecular properties. researchgate.netcrimsonpublishers.com Future research will increasingly rely on a synergistic loop where computational predictions are tested experimentally, and experimental results are used to refine theoretical models.

Key applications of this synergistic approach include:

Mechanism Elucidation: DFT calculations can map out potential energy surfaces for chemical reactions, helping to identify the most likely reaction pathways and transition states. researchgate.net This is invaluable for understanding regioselectivity in the synthesis of substituted pyrazoles or predicting the outcome of unconventional reactions. acs.orgnih.gov For example, DFT has been used to rationalize the regioselectivity in the synthesis of pyrazolo[3,4-d]pyrimidine-4-amines by comparing the energy barriers of different mechanistic routes. mdpi.com

Prediction of Molecular Properties: Computational methods can accurately predict a range of properties before a molecule is ever synthesized. This includes spectroscopic data (NMR, IR), which aids in structure confirmation, and electronic properties like HOMO-LUMO energy gaps, which relate to the molecule's reactivity and potential use in materials science. nih.govunf.eduresearchgate.net DFT calculations can also determine molecular geometries and charge distributions, offering insights into intermolecular interactions that are critical for drug design and materials engineering. researchgate.netresearchgate.net

Rational Design and Optimization: By predicting how structural modifications will affect a molecule's properties, computational studies guide the rational design of new derivatives. eurasianjournals.com For this compound, this could involve modeling different substituents on the pyrazole ring or amino group to tune its electronic properties, reactivity, or binding affinity to a biological target. unf.edunih.gov This predictive power significantly reduces the trial-and-error inherent in traditional experimental approaches, saving time and resources. researchgate.net

The table below highlights how computational methods are synergistically applied with experimental techniques in pyrazole research.

| Application Area | Computational Method (e.g., DFT) | Experimental Technique | Synergistic Outcome |

| Structure Elucidation | Prediction of NMR and IR spectra, optimization of molecular geometry. nih.govunf.edu | NMR spectroscopy, FT-IR spectroscopy, X-ray crystallography. researchgate.netunf.edu | Confirmation of synthesized structures and understanding of conformational preferences. nih.gov |

| Reactivity Prediction | Calculation of molecular electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and Fukui functions. researchgate.netmdpi.com | Reaction with electrophiles/nucleophiles, kinetic studies. | Rationalization of observed regioselectivity and prediction of the most reactive sites, guiding synthetic strategy. nih.govmdpi.com |

| Mechanism Investigation | Mapping of reaction pathways, calculation of activation energy barriers. researchgate.netacs.org | Isolation of intermediates, kinetic analysis of reactions. | Deeper understanding of how a reaction proceeds, enabling optimization of conditions. acs.org |

| Drug/Materials Design | Molecular docking, calculation of electronic and binding properties. eurasianjournals.comunf.edu | In vitro biological assays, measurement of material properties. | Rational design of new compounds with enhanced activity or desired properties. unf.eduresearchgate.net |

Q & A

Q. What are the optimal synthetic routes for 3-(difluoromethyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for improved yields?

The compound can be synthesized via the Paal-Knorr method, which involves cyclocondensation of 1,3-diketones with hydrazines. highlights the critical role of slow addition of acid chloride precursors under ice-cooled conditions to minimize side reactions. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is synthesized using SOCl₂ as both solvent and reactant, followed by controlled amidation. Yield optimization (e.g., 17.9% in ) often requires iterative adjustments of stoichiometry (e.g., excess morpholine in ) and reaction time (e.g., 10-hour reflux in ethanol for pyrimidine coupling).

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Key methods include:

- ¹H/¹³C NMR : Distinctive shifts for the difluoromethyl group (e.g., δ ~6.0 ppm in ¹H NMR) and pyrazole ring carbons (δ 140–160 ppm in ¹³C NMR) ( ).

- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 215 in ).

- IR Spectroscopy : Absorbance bands for NH₂ (~3298 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) ( ). Cross-validation with X-ray crystallography ( ) is recommended for structural ambiguity resolution.

Q. How can purity and stability of this compound be maintained during storage?

specifies storage in anhydrous conditions at –20°C to prevent hydrolysis of the difluoromethyl group. Purity ≥95% ( ) is achievable via chromatography (e.g., ethyl acetate/hexane gradients in ) or recrystallization from ethanol ().

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in unit cell parameters (e.g., a = 8.5088 Å vs. 10.2487 Å in vs. 15) may arise from polymorphism or solvent inclusion. Use SHELXL ( ) for refinement, ensuring high-resolution data (R factor <0.08) and validating hydrogen bonding networks (e.g., N–H⋯O/F interactions). For twinned crystals, SHELXPRO’s twin-law analysis is critical ( ).

Q. How does the difluoromethyl group influence biological activity compared to non-fluorinated analogs?

demonstrates that the electron-withdrawing effect of fluorine enhances metabolic stability and bioavailability. For example, fluorinated pyrazoles exhibit improved antifungal activity ( ) due to stronger hydrogen bonding with target proteins (e.g., CYP51 in fungi). Comparative studies with methyl or chloro analogs () reveal up to 10-fold potency differences, emphasizing fluorine’s role in binding affinity.

Q. What computational methods predict the conformational effects of this compound in drug-target interactions?

Molecular docking (e.g., AutoDock Vina) paired with DFT calculations ( ) can model fluorine’s stereoelectronic effects. For instance, the difluoromethyl group’s gauche conformation (C–F bond dihedral angles ~60°) optimizes hydrophobic interactions in enzyme active sites. Validate predictions with experimental data (e.g., X-ray co-crystal structures in ).

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.